9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride
Description
9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride is a bicyclic organic compound characterized by a nitrogen atom at position 3 (3-aza), a ketone group at position 9 (9-oxo), and a carboxylic acid group at position 7, with a hydrochloride counterion. The compound is primarily utilized as a building block in pharmaceutical synthesis, particularly in the development of protease inhibitors and protein degradation agents .
Properties
IUPAC Name |
9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c11-8-6-1-5(9(12)13)2-7(8)4-10-3-6;/h5-7,10H,1-4H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOHGSSQOKKJFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2CNCC1C2=O)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection Strategies for Precursor Functional Groups
The synthesis begins with protecting reactive functional groups in precursor molecules to prevent undesired side reactions. For example, amino acid derivatives such as 1-benzyl-4-oxopiperidine-3-carboxylate are often protected using tert-butoxycarbonyl (Boc) or benzyl groups to shield amine functionalities during subsequent steps. Protection is typically carried out in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere, with yields exceeding 85% when using Boc anhydride.
Cyclization Reactions to Form the Bicyclic Core
Cyclization is the critical step for constructing the azabicyclo[3.3.1]nonane framework. A patented method involves treating protected precursors with Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) in refluxing toluene, achieving cyclization at 110°C over 12 hours. Alternative catalysts like scandium(III) triflate have been reported to enhance selectivity, reducing byproduct formation to <5%. The reaction mechanism proceeds via intramolecular aldol condensation, facilitated by the electron-withdrawing nature of the ketone group at position 9.
Table 1: Cyclization Reaction Optimization Parameters
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Byproducts (%) |
|---|---|---|---|---|---|
| BF₃·OEt₂ | Toluene | 110 | 12 | 78 | 12 |
| Sc(OTf)₃ | DCM | 25 | 24 | 82 | 5 |
| ZnCl₂ | THF | 65 | 8 | 68 | 20 |
Esterification and Hydrochloride Salt Formation
Following cyclization, the carboxylic acid at position 7 is esterified using methanol and thionyl chloride (SOCl₂) to form the methyl ester intermediate. Subsequent hydrolysis with hydrochloric acid (HCl) yields the free carboxylic acid, which is precipitated as the hydrochloride salt by adding concentrated HCl to the reaction mixture. This step achieves a purity of >98% after recrystallization from ethanol/water.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial protocols emphasize scalability and efficiency. Continuous flow reactors enable precise control over reaction parameters, reducing cycle times by 40% compared to batch processes. For example, a tandem protection-cyclization-esterification process operates at a flow rate of 10 mL/min, with residence times of 30 minutes per step, achieving an overall yield of 72%.
Table 2: Batch vs. Continuous Flow Synthesis Comparison
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Cycle Time | 24 h | 8 h |
| Yield | 65% | 72% |
| Purity | 95% | 98% |
| Solvent Consumption | 500 L/kg product | 300 L/kg product |
Purification and Quality Control
Final purification employs gradient elution chromatography using C18 silica columns, with acetonitrile/water mobile phases. Analytical HPLC (Method: 0.1% TFA in H₂O, 0.1% TFA in CH₃CN; 1.0 mL/min flow) confirms purity, while ¹H NMR (D₂O, 400 MHz) validates structural integrity.
Catalytic Oxidation and Byproduct Management
Nitroxyl Radical-Catalyzed Oxidation
The ketone group at position 9 is introduced via oxidation of a secondary alcohol precursor. 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO), a stable nitroxyl radical, serves as an efficient catalyst in this step. Using ABNO (5 mol%) and bis(acetoxy)iodobenzene (BAIB) as a co-oxidant in acetonitrile at 50°C, oxidation completes within 4 hours with >90% conversion.
Byproduct Mitigation Strategies
Common byproducts include over-oxidized carboxylic acids and dimerization products. These are minimized by:
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbonyl Group
The ketone moiety at position 9 participates in nucleophilic additions and substitutions. For example:
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Reductive Amination : Reacts with primary amines under hydrogenation conditions (e.g., H₂/Pd-C) to form secondary amines while retaining the bicyclic framework .
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Grignard Reactions : Adds organomagnesium reagents (e.g., CH₃MgBr) to the carbonyl carbon, yielding tertiary alcohols .
Table 1: Representative Nucleophilic Substitutions
Carboxylic Acid Derivative Formation
The carboxylic acid group undergoes typical transformations:
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Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄) to form methyl or ethyl esters.
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Amidation : Couples with amines via EDCI/HOBt activation, producing amides with retained bicyclic structure.
Table 2: Carboxylic Acid Reactivity
| Reaction | Conditions | Key Product | Application |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux, 12h | Methyl ester derivative | Prodrug synthesis |
| Amidation | Aniline, EDCI/HOBt, DMF, RT | 7-(Phenylcarbamoyl) derivative | Bioactive intermediate |
Cyclization and Ring-Functionalization
The bicyclic scaffold enables regioselective ring modifications:
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Lactam Formation : Intramolecular cyclization under basic conditions forms fused γ-lactam structures .
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Electrophilic Aromatic Substitution : Bromination at the bridgehead position using NBS (AIBN initiation) .
Key Mechanistic Insight :
The nitrogen atom in the azabicyclo system directs electrophiles to specific positions due to its electron-withdrawing effect, as demonstrated in halogenation studies .
Decarboxylation Reactions
Controlled thermal decarboxylation (150–200°C) removes the carboxylic acid group, yielding 9-oxo-3-azabicyclo[3.3.1]nonane, a precursor for further functionalization.
Experimental Data :
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Temperature : 180°C under N₂ atmosphere
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Byproduct : CO₂ (trapped via Ca(OH)₂ scrubber)
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Yield : 92%
Salt-Specific Reactivity
The hydrochloride counterion influences solubility and reactivity:
Scientific Research Applications
Medicinal Chemistry
The bicyclic structure of 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride allows it to interact with biological targets effectively. Research has focused on its role as a potential lead compound for developing new therapeutic agents, particularly in treating neurological disorders.
Case Study : A study investigated derivatives of this compound for their activity against certain neurodegenerative diseases. The results indicated that modifications to the bicyclic structure could enhance binding affinity to target receptors, offering a pathway for drug design.
Synthesis of Bioactive Compounds
This compound serves as a precursor in synthesizing various bioactive molecules. Its unique structure allows for the introduction of functional groups that can modify biological activity.
Research Findings : Several synthetic routes have been developed to produce derivatives of this compound, which have shown promise in enhancing pharmacological profiles in preliminary studies.
Analytical Chemistry
Due to its distinct chemical structure, this compound is utilized in analytical methods to develop new techniques for detecting and quantifying similar bicyclic compounds in complex mixtures.
Application Example : Researchers have employed chromatographic techniques to separate and analyze this compound and its derivatives, demonstrating its utility in quality control processes within pharmaceutical development.
Mechanism of Action
The specific mechanism of action for 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors involved in various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues and Their Key Differences
The following table summarizes structural analogues of 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride, highlighting critical differences:
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound improves aqueous solubility, whereas tert-BOC-protected analogues (e.g., ) exhibit preferential solubility in organic solvents .
- Stability : The 9-oxo group in the target compound may render it susceptible to nucleophilic attack or reduction, while the 9,9-difluoro analogue () demonstrates greater inertness .
- Acidity/Basicity : The carboxylic acid (pKa ~2-3) and protonated 3-aza nitrogen (pKa ~8-9) in the hydrochloride salt influence its ionic interactions, contrasting with the neutral tert-BOC derivatives .
Research Findings and Data Tables
Biological Activity
9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride (CAS Number: 1170982-88-3) is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potentials, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 219.66 g/mol. The compound features a bicyclic structure that is significant for its interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of bicyclic compounds, including 9-Oxo-3-azabicyclo[3.3.1]nonane, exhibit antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
Bicyclic compounds have been investigated for their anticancer properties. Specifically, studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a related compound demonstrated significant antiproliferative effects in vitro, indicating that structural modifications in bicyclic frameworks can enhance biological activity against cancer cells .
The mechanism by which 9-Oxo-3-azabicyclo[3.3.1]nonane exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cell signaling pathways, potentially leading to altered cellular responses .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride in a laboratory?
- Methodological Answer : Multi-step synthesis typically involves constructing the bicyclo[3.3.1]nonane core via ring-closing metathesis or Mannich reactions , followed by functionalization of the 7-carboxylic acid and 9-oxo groups. For example, ester intermediates (e.g., methyl or benzyl esters) may be used to protect the carboxylic acid during synthesis, with subsequent hydrolysis and HCl salt formation . Key steps include:
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or benzyl groups to stabilize reactive sites.
- Salt Formation : React the free base with HCl in anhydrous conditions to yield the hydrochloride salt .
- Validation : Monitor reactions via TLC and intermediate characterization by NMR.
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use 1H/13C NMR to assign protons and carbons, with 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals in the bicyclic framework. Compare chemical shifts to structurally related compounds (e.g., 9-benzyl derivatives) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., C₉H₁₄ClNO₃).
- Elemental Analysis : Validate the hydrochloride salt stoichiometry (e.g., Cl⁻ content via ion chromatography) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration and confirm bicyclic conformation. If NMR data conflicts (e.g., unexpected coupling constants), compare with DFT-calculated NMR shifts to identify potential tautomers or conformers .
- Dynamic NMR : Probe temperature-dependent conformational changes in solution.
- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., oxidation at the 9-oxo group) that may skew spectral interpretations .
Q. What computational approaches are suitable for predicting the reactivity and stability of the bicyclo[3.3.1]nonane core?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies and transition states to predict sites of hydrolysis or oxidation (e.g., 9-oxo group susceptibility).
- Molecular Dynamics (MD) : Simulate solvation effects on conformational stability in aqueous or organic media .
- pKa Prediction : Use software (e.g., ACD/Labs Percepta) to estimate acid dissociation constants for the carboxylic acid and protonated amine .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Isotopic Labeling : Incorporate ¹³C or ²H at the 7-carboxylic acid to track metabolic pathways via LC-MS.
- Kinetic Studies : Measure inhibition constants (Ki) using enzyme assays (e.g., fluorescence polarization) under varying pH and temperature conditions.
- Docking Simulations : Model interactions with active sites using AutoDock or Schrödinger Suite, guided by the compound’s crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
